S26948 - 353280-43-0

S26948

Catalog Number: EVT-253881
CAS Number: 353280-43-0
Molecular Formula: C28H25NO7S
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S26948 is a peroxisome proliferator-activated receptor γ (PPARγ) agonist (EC50 = 8.83 nM in a transactivation assay). It is selective for PPARγ over PPARα, PPARβ/δ, and retinoid X receptor α (RXRα) at 10 μM. S26948 (30 mg/kg per day) decreases serum levels of glucose, triglycerides, non-esterified fatty acids, and insulin and increases hepatic palmitate oxidation in an ob/ob mouse model of type 2 diabetes. It decreases plasma levels of triglycerides and total and non-HDL cholesterol and the surface area of atherosclerotic lesions in the aortic sinus in an E2-KI transgenic mouse model of dyslipidemia and atherosclerosis fed a Western diet when administered at a dose of 30 mg/kg.
Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats.

6-Carbamoyl-2-(4-chlorophenyl)-5,7-dimethyl[1,3]oxazolo[3,2-a]pyridin-4 perchlorate

Compound Description: This compound is an oxazolopyridinium perchlorate derivative synthesized from N-phenacyl substituted 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide in the presence of acid. Further treatment with a nitrogenous base yields an indolysin derivative. The molecular and crystal structures were confirmed through single crystal diffraction and 1H NMR spectra. []

Relevance: This compound shares the core heterocyclic structure of a substituted pyridine ring with dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate. Both compounds also feature aromatic substituents, highlighting a common structural motif. []

Ethyl 2-Azido-4-alkylpyrimidine-5-carboxylates

Compound Description: These compounds are formed through the reaction of 2-ethoxymethylidene-3-oxo esters with alkyl substituents and 5-aminotetrazole. They are notable for their ability to undergo subsequent nucleophilic substitution reactions. []

Relevance: While not structurally identical, these compounds highlight the reactivity of nitrogen-containing heterocycles like the benzothiazole present in dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate. Both systems demonstrate potential for further chemical modifications. []

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

Compound Description: This series of compounds represents novel 4-thiazolidinones derived from nicotinic acid and 2-amino-6-methylbenzothiazole. These derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria as well as fungal species. []

Relevance: These compounds demonstrate the potential for incorporating the 1,3-benzothiazole moiety, also present in dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate, into diverse heterocyclic frameworks. This highlights the versatility of this structural unit in medicinal chemistry. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

Compound Description: This pyrazolo[3,4-b]pyridine derivative emerged as the most active compound in a series screened for anticancer activity against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. Its activity was comparable to the standard drug doxorubicin. []

Relevance: This compound showcases the potential of incorporating a benzothiazole unit, similar to the one in dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate, into structures with significant biological activity, particularly in anticancer research. []

Source and Classification

S26948 was developed by scientists at the pharmaceutical company Sanofi and is recognized as a selective PPARγ modulator. This classification indicates that it can activate PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The compound is part of ongoing research aimed at developing safer alternatives to traditional thiazolidinediones, which are associated with adverse effects such as weight gain and cardiovascular risks .

Synthesis Analysis

The synthesis of S26948 involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Although specific details regarding the exact synthetic pathway for S26948 are not widely available, it is generally synthesized using standard techniques in medicinal chemistry, which may involve:

  1. Formation of Core Structure: Utilizing starting materials that undergo cyclization or functionalization to create the foundational structure.
  2. Functional Group Modifications: Introducing various functional groups through electrophilic or nucleophilic substitutions to enhance receptor binding affinity.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

The precise parameters such as temperature, pressure, and reaction times would depend on the specific reactions employed during synthesis.

Molecular Structure Analysis

The molecular structure of S26948 features a complex arrangement that allows for effective interaction with PPARγ. While detailed structural data including crystal structures are not publicly available, it is known that the compound exhibits characteristics typical of PPARγ ligands, such as:

  • Ligand Binding Domain: The structure likely includes regions that facilitate binding within the ligand-binding domain of PPARγ.
  • Functional Groups: Specific groups are designed to optimize interactions with amino acid residues within the receptor, enhancing its selectivity and efficacy.

Computational modeling studies may provide insights into its three-dimensional conformation and binding affinities .

Chemical Reactions Analysis

S26948 participates in various biochemical reactions primarily through its interaction with PPARγ. Upon binding to this receptor, the following reactions may occur:

  1. Transcriptional Activation: The binding induces conformational changes in PPARγ, leading to recruitment of co-activators and subsequent transcription of target genes involved in lipid metabolism.
  2. Regulation of Gene Expression: It modulates the expression levels of genes associated with adipogenesis and fatty acid metabolism.
  3. Inhibition of Inflammatory Pathways: By activating PPARγ, S26948 may also inhibit pro-inflammatory pathways, contributing to its therapeutic effects .
Mechanism of Action

The mechanism of action for S26948 involves its selective modulation of PPARγ activity. When S26948 binds to PPARγ:

  • Conformational Change: The ligand induces a conformational change in the receptor.
  • Heterodimerization: PPARγ forms a heterodimer with retinoid X receptor (RXR), facilitating its translocation to the nucleus.
  • Gene Transcription: The complex binds to peroxisome proliferator response elements (PPREs) in target gene promoters, leading to increased transcription of genes involved in glucose uptake and lipid metabolism .

This mechanism underscores its potential benefits in treating metabolic disorders by improving insulin sensitivity and reducing adiposity.

Physical and Chemical Properties Analysis

The physical and chemical properties of S26948 are critical for understanding its behavior in biological systems:

  • Molecular Weight: The molecular weight is typically within the range suitable for drug candidates.
  • Solubility: Solubility characteristics affect bioavailability; thus, S26948 is likely formulated to enhance solubility in physiological conditions.
  • Stability: The compound must exhibit stability under various pH conditions and temperatures relevant to storage and biological environments.

Data regarding specific values for these properties may be available through experimental studies or computational predictions.

Applications

S26948 has several potential applications in scientific research and clinical settings:

  1. Metabolic Disorders: It is being investigated for its role in treating conditions such as obesity, type 2 diabetes, and dyslipidemia due to its ability to enhance insulin sensitivity and improve lipid profiles .
  2. Cardiovascular Health: By modulating lipid metabolism and reducing inflammation, it may contribute to cardiovascular health improvements.
  3. Research Tool: As a selective modulator, it serves as a valuable tool for studying PPARγ-related pathways in various biological contexts.

Properties

CAS Number

353280-43-0

Product Name

S26948

IUPAC Name

dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate

Molecular Formula

C28H25NO7S

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3

InChI Key

NSMJEHGOMXSLCW-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC

Synonyms

[[4-[2-(6-Benzoyl-2-oxo-3(2H)-benzothiazolyl)ethoxy]phenyl]methyl]-1,3-propanedioic acid dimethyl ester

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.